Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
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Description
Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a useful research compound. Its molecular formula is C16H21BO4 and its molecular weight is 288.1 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.
1. Chemical Structure and Properties
The molecular formula of this compound is C15H21BO4, with a molecular weight of approximately 276.14 g/mol. The compound features a dioxaborolane moiety which is known for its applications in drug development and material science due to its unique reactivity and stability.
2. Synthesis
The synthesis of this compound typically involves the reaction of appropriate boronic acid derivatives with methyl acrylate under controlled conditions. The use of catalysts such as palladium can enhance the efficiency of the coupling reaction.
3.1 Antimicrobial Activity
Recent studies have indicated that derivatives of compounds containing the dioxaborolane structure exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this compound have shown potent activity against Gram-positive and Gram-negative bacteria. A study reported a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli for related compounds .
- Antifungal Activity : The compound has also demonstrated antifungal effects against various strains of Candida and other fungi .
3.2 Cytotoxicity Studies
Cytotoxicity assays performed on cell lines such as HaCat and Balb/c 3T3 revealed that certain derivatives exhibit selective toxicity towards cancerous cells while sparing normal cells . This selectivity is crucial for therapeutic applications in oncology.
The biological activity of this compound is likely attributed to its ability to interact with key enzymes and cellular targets:
- DNA Gyrase Inhibition : Molecular docking studies suggest that the compound can bind effectively to DNA gyrase—an essential enzyme for bacterial DNA replication—through multiple interactions including hydrogen bonds and pi-stacking interactions .
5. Case Studies
6. Conclusion
This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities including antimicrobial and potential anticancer effects. Ongoing research into its mechanisms of action and optimization could lead to the development of new therapeutic agents.
Properties
IUPAC Name |
methyl (E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)13-9-6-12(7-10-13)8-11-14(18)19-5/h6-11H,1-5H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWPURQFPYIESN-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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